Cas no 40953-34-2 (2-Amino-4,5-imidazoledicarbonitrile)
2-Amino-4,5-imidazoledicarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-1H-imidazole-4,5-dicarbonitrile
- 2-amino-1h-imidazole-5-dicarbonitrile
- 4,5-DICYANO-2-AMINOIMIDAZOLE
- 2-AMINO-4,5-DICYANOIMIDAZOLE
- 2-AMINO-4,5-IMIDAZOLEDICARBONITRILE
- 2-Amino-4,5-dicyano-1H-imidazole
- SB66340
- TS-00022
- EN300-21296
- AKOS000120234
- F0001-1157
- 1H-Imidazole-4,5-dicarbonitrile, 2-amino-
- 2-Amino-1H-Imidazole-4,5-Dicarboni Trile
- 2-Amino-1H-imidazole-4,5-dicarbonitrile #
- A825362
- 40953-34-2
- 2-aminoimidazole-4,5-dicarbonitrile
- 2-Amino-4,5-imidazoledicarbonitrile, 97%
- NS00030885
- FT-0611086
- F15433
- SCHEMBL404890
- SY013007
- AMY25670
- DTXSID2068268
- EINECS 255-163-2
- MFCD00129982
- CS-W011083
- W-106328
- A1292
- DTXCID2039837
- DB-049687
- 2-Amino-4,5-imidazoledicarbonitrile
-
- MDL: MFCD00129982
- Inchi: 1S/C5H3N5/c6-1-3-4(2-7)10-5(8)9-3/h(H3,8,9,10)
- InChI Key: MLOXIXGLIZLPDP-UHFFFAOYSA-N
- SMILES: N1C(C#N)=C(C#N)N=C1N
Computed Properties
- Exact Mass: 133.03900
- Monoisotopic Mass: 133.038845
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.2
- Topological Polar Surface Area: 102
Experimental Properties
- Color/Form: Not determined
- Density: 1.5400
- Melting Point: 270 °C (dec.) (lit.)
- Boiling Point: 587.3°C at 760 mmHg
- Flash Point: 309℃
- Refractive Index: 1.647
- PSA: 102.28000
- LogP: 0.31646
- Solubility: Not determined
2-Amino-4,5-imidazoledicarbonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature(BD2567)
- Risk Phrases:R20/21/22; R36/37/38
- Safety Term:S26;S36
2-Amino-4,5-imidazoledicarbonitrile Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-4,5-imidazoledicarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A611688-250mg |
2-Amino-1H-imidazole-4,5-dicarbonitrile |
40953-34-2 | 250mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A611688-500mg |
2-Amino-1H-imidazole-4,5-dicarbonitrile |
40953-34-2 | 500mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A611688-2.5g |
2-Amino-1H-imidazole-4,5-dicarbonitrile |
40953-34-2 | 2.5g |
$ 80.00 | 2022-06-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A102203-250g |
2-Amino-4,5-imidazoledicarbonitrile |
40953-34-2 | 97% | 250g |
¥4,799.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A102203-50g |
2-Amino-4,5-imidazoledicarbonitrile |
40953-34-2 | 97% | 50g |
¥1647.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A102203-10g |
2-Amino-4,5-imidazoledicarbonitrile |
40953-34-2 | 97% | 10g |
¥399.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A102203-100g |
2-Amino-4,5-imidazoledicarbonitrile |
40953-34-2 | 97% | 100g |
¥1,190.00 | 2021-05-21 | |
| Alichem | A069003449-100g |
2-Amino-1H-imidazole-4,5-dicarbonitrile |
40953-34-2 | 95% | 100g |
$185.00 | 2023-09-02 | |
| Fluorochem | 068692-5g |
2-Amino-1H-imidazole-4,5-dicarbonitrile |
40953-34-2 | 97% | 5g |
£19.00 | 2022-03-01 | |
| Fluorochem | 068692-10g |
2-Amino-1H-imidazole-4,5-dicarbonitrile |
40953-34-2 | 97% | 10g |
£31.00 | 2022-03-01 |
2-Amino-4,5-imidazoledicarbonitrile Suppliers
2-Amino-4,5-imidazoledicarbonitrile Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2-Amino-4,5-imidazoledicarbonitrile
Professional Introduction to 2-Amino-4,5-imidazoledicarbonitrile (CAS No. 40953-34-2)
2-Amino-4,5-imidazoledicarbonitrile, with the chemical formula C₆H₃N₅ and CAS number 40953-34-2, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic organic compound belongs to the imidazole family, characterized by its unique structural and functional properties. The presence of both amino and nitrile functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.
The compound's structure consists of a six-membered ring containing two nitrogen atoms, with an amino group (-NH₂) at the 2-position and two nitrile groups (-CN) at the 4- and 5-positions. This arrangement imparts a high degree of reactivity, making it a valuable building block in medicinal chemistry. The imidazole core is known for its stability and ability to form hydrogen bonds, which are crucial for interactions with biological targets.
In recent years, 2-amino-4,5-imidazoledicarbonitrile has garnered attention due to its potential applications in the development of novel therapeutic agents. Its structural motif is closely related to several known pharmacophores, which have demonstrated efficacy in treating various diseases. For instance, imidazole derivatives have been explored for their antimicrobial, antiviral, and anti-inflammatory properties.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop new analogs with enhanced biological activity. The nitrile groups can be further functionalized through hydrolysis or reduction to introduce additional pharmacological properties. Similarly, the amino group offers opportunities for coupling reactions, enabling the attachment of other functional moieties.
The pharmaceutical industry has shown particular interest in this compound due to its potential as an intermediate in drug discovery programs. Several studies have highlighted its utility in generating scaffolds for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The imidazole ring's ability to mimic natural substrates or inhibitors has been exploited to design molecules that selectively target specific enzymatic pathways.
Recent advances in computational chemistry have further enhanced the understanding of how 2-amino-4,5-imidazoledicarbonitrile behaves in biological systems. Molecular modeling studies have predicted its binding interactions with proteins, providing insights into its potential mechanisms of action. These predictions have guided experimental efforts, leading to the identification of lead compounds with promising therapeutic profiles.
In addition to its pharmaceutical applications, this compound has found utility in materials science. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensing technologies. The imidazole-based ligands can coordinate with transition metals, facilitating various chemical transformations that are otherwise difficult to achieve.
The synthesis of 2-amino-4,5-imidazoledicarbonitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions between appropriate carbonyl compounds and amidine derivatives, followed by cyclization and functional group modifications. These synthetic strategies have been optimized over time to improve yield and purity, making the compound more accessible for research purposes.
The safety profile of this compound is another critical consideration in its application. While it does not pose significant hazards under standard laboratory conditions, appropriate handling procedures must be followed to ensure worker safety. Proper ventilation and personal protective equipment are recommended when working with this substance to minimize exposure risks.
The growing interest in heterocyclic compounds like imidazoles has spurred innovation in synthetic methodologies. Researchers are continuously exploring new ways to modify the core structure while maintaining or enhancing biological activity. This trend has positioned compounds such as 2-amino-4,5-imidazoledicarbonitrile as key players in next-generation drug development pipelines.
The intersection of chemistry and biology has led to exciting discoveries where this compound serves as a bridge between fundamental research and clinical applications. By understanding its reactivity and structural features, scientists can design molecules that address unmet medical needs more effectively than ever before.
In conclusion, 2-amino-4,5-imidazoledicarbonitrile (CAS No. 40953-34-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural properties make it an invaluable intermediate in pharmaceutical synthesis, while its reactivity allows for further functionalization into novel bioactive molecules. As research continues to uncover new applications for this compound, it will undoubtedly remain at the forefront of chemical innovation.
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